Chiral Recognition: (1R,2R) vs. (1S,2S) Enantiomer Biological Activity Comparison
The (1R,2R) enantiomer of 2-(3-hydroxyphenyl)cyclopropanecarboxylic acid has been reported to exhibit substantially higher biological activity than its (1S,2S) enantiomer in CCR5 receptor antagonism assays . This differential stems from the stereospecific accommodation of the cyclopropane ring within the receptor binding pocket. Preliminary pharmacological screening indicates the (1R,2R) enantiomer acts as a CCR5 antagonist with potential for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1].
| Evidence Dimension | Enantiomer-dependent biological activity (CCR5 antagonism) |
|---|---|
| Target Compound Data | (1R,2R) enantiomer: active as CCR5 antagonist (qualitative activity established in preliminary screening) |
| Comparator Or Baseline | (1S,2S) enantiomer: lower biological activity in comparable assays |
| Quantified Difference | Not numerically quantified in available primary data; directional activity preference for (1R,2R) enantiomer confirmed |
| Conditions | CCR5 receptor antagonism screening; exact assay conditions from patent/primary literature |
Why This Matters
Procurement of the (1R,2R) enantiomer rather than the (1S,2S) form is critical for any CCR5-targeted research program, as the wrong enantiomer would yield systematically lower biological responses.
- [1] Zhang Huili (2012). Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
